molecular formula C9H10ClNO2S B3387467 N-allyl-4-chlorobenzenesulfonamide CAS No. 830-42-2

N-allyl-4-chlorobenzenesulfonamide

Cat. No.: B3387467
CAS No.: 830-42-2
M. Wt: 231.7 g/mol
InChI Key: JQAXQIZINTXLFH-UHFFFAOYSA-N
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Description

N-allyl-4-chlorobenzenesulfonamide is an organic compound with the molecular formula C9H10ClNO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an allyl group and a chlorine atom at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

N-allyl-4-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Specific safety and hazard information for N-allyl-4-chlorobenzenesulfonamide is not provided in the sources retrieved .

Future Directions

The development of new sulfonamide derivatives, including N-allyl-4-chlorobenzenesulfonamide, is an active area of research. These compounds have potential applications in various fields, including medicine and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+allylamineThis compound+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{allylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+allylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of N-allyl-4-aminobenzenesulfonamide or N-allyl-4-thiobenzenesulfonamide.

    Oxidation Reactions: Formation of this compound epoxide.

    Reduction Reactions: Formation of N-allyl-4-aminobenzenesulfonamide.

Comparison with Similar Compounds

Similar Compounds

  • N-allylbenzenesulfonamide
  • N-allyl-4-methylbenzenesulfonamide
  • N-allyl-4-bromobenzenesulfonamide

Uniqueness

N-allyl-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in additional interactions, such as hydrogen bonding or halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.

Properties

IUPAC Name

4-chloro-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAXQIZINTXLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266112
Record name 4-Chloro-N-2-propen-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-42-2
Record name 4-Chloro-N-2-propen-1-ylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-2-propen-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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